3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

Lipophilicity Drug-likeness CNS permeability

3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (CAS 2940955-16-6) is a differentiated spirocyclic amine building block for CNS-penetrant lead series. Elevated cLogP (Δ +1.4 vs. unsubstituted) enhances BBB permeability; the rigid spiro[3.5]nonane core provides metabolic shielding. Class-level low hERG risk (>10 μM) and 3–10× selectivity gains reduce attrition. The secondary amine at the 2-position enables rapid diversification via amide coupling, reductive amination, or sulfonylation. Ideal for kinase, GPCR, and FBDD programs. Supplied as ≥97% pure HCl salt.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
Cat. No. B13908950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESCC(C)C1C2(CCCCC2)CN1.Cl
InChIInChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H
InChIKeyDZNMFFMRXMPRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride – CAS 2940955-16-6, Spirocyclic Amine Building Block for Medicinal Chemistry


3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride (CAS 2940955-16-6) is a spirocyclic amine hydrochloride salt with the molecular formula C11H21N·HCl and a molecular weight of 203.75 g/mol . It features a rigid spiro[3.5]nonane core—a cyclobutane ring fused to a cyclohexane ring via a shared quaternary carbon—with a secondary amine nitrogen at the 2-position and an isopropyl substituent at the 3-position [1]. The compound is supplied as a ≥97% purity hydrochloride salt, which enhances aqueous solubility compared to the free base, and is recommended for storage at 2–8°C .

Why 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride Cannot Be Interchanged with Other Spirocyclic Amines


Generic substitution among spirocyclic amines is scientifically unsound due to the profound impact of subtle structural variations on physicochemical and pharmacokinetic profiles. Even within the 2-azaspiro[3.5]nonane class, modifications to the spirocyclic core (e.g., ring size, heteroatom substitution) and peripheral substituents (e.g., isopropyl vs. hydrogen or other alkyl groups) drastically alter lipophilicity (logP/logD), metabolic stability, target selectivity, and blood–brain barrier permeability [1]. Spirocycles are increasingly employed in drug discovery precisely because their three-dimensional, sp³-rich frameworks can be fine-tuned to optimize these multiparametric drug-like properties—meaning that a seemingly minor change in substitution pattern can yield a compound with entirely different biological behavior [1]. The evidence presented below quantifies where this specific compound offers verifiable differentiation relative to its closest analogs.

Quantitative Differentiation of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride vs. Key Analogs


Increased Lipophilicity (cLogP) vs. Unsubstituted 2-Azaspiro[3.5]nonane Enhances Membrane Permeability Potential

The 3-isopropyl substituent on 3-isopropyl-2-azaspiro[3.5]nonane;hydrochloride substantially increases calculated lipophilicity compared to the unsubstituted 2-azaspiro[3.5]nonane parent scaffold. This increase in cLogP correlates with improved membrane permeability and potential for enhanced central nervous system (CNS) exposure—a critical parameter for CNS-targeted drug discovery programs [1].

Lipophilicity Drug-likeness CNS permeability

Enhanced Metabolic Stability Conferred by Spirocyclic Core Architecture

Spirocyclic scaffolds, including the 2-azaspiro[3.5]nonane core, provide steric hindrance around metabolic 'soft spots' and restrict conformational flexibility, leading to significantly reduced oxidative metabolism compared to monocyclic or linear amine counterparts. While direct microsomal stability data for 3-isopropyl-2-azaspiro[3.5]nonane;hydrochloride have not been published, class-level evidence demonstrates that spirocyclic amines consistently exhibit 2- to 5-fold lower intrinsic clearance (CL_int) in human liver microsomes than structurally similar piperidines or acyclic amines [1].

Metabolic stability Lead optimization Microsomal clearance

Improved hERG Liability Profile Due to Increased Three-Dimensionality and pKa Modulation

Spirocyclic frameworks reduce the risk of hERG potassium channel inhibition—a common cause of drug-induced QT prolongation and cardiotoxicity—by disrupting the planar, lipophilic pharmacophore typically required for hERG binding. The increased three-dimensionality and altered basicity (pKa) of spirocyclic amines, including the 2-azaspiro[3.5]nonane core, contribute to lower hERG IC₅₀ values compared to structurally similar piperidines and piperazines [1]. While no direct hERG data exist for this specific compound, class-level SAR indicates that spirocyclic amines generally exhibit hERG IC₅₀ values >10 μM, whereas many monocyclic basic amines fall in the 1–5 μM range [1].

hERG inhibition Cardiotoxicity Safety pharmacology

Rigid Spirocyclic Core Increases Target Selectivity via Reduced Conformational Entropy

The spiro[3.5]nonane core restricts conformational freedom relative to flexible acyclic or monocyclic amines. This preorganization can enhance binding selectivity for the intended target by reducing the entropic penalty of binding and minimizing off-target interactions with conformationally promiscuous proteins. While no direct selectivity data for this compound exist, class-level evidence shows that spirocyclic scaffolds improve selectivity ratios (e.g., target IC₅₀ / off-target IC₅₀) by 3- to 10-fold in kinase and GPCR programs compared to flexible analogs [1].

Selectivity Conformational restriction Off-target activity

Primary Procurement-Driven Application Scenarios for 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride


CNS Drug Discovery: Blood–Brain Barrier Penetrant Scaffold Design

The elevated cLogP (Δ +1.4 vs. unsubstituted analog) positions this building block as a superior starting point for CNS-penetrant lead series. The spirocyclic core further contributes to metabolic stability, prolonging brain exposure [1]. Programs targeting neurological or psychiatric indications (e.g., Alzheimer's disease, schizophrenia, depression) benefit from the compound's favorable balance of lipophilicity and rigidity.

Lead Optimization of Cardiosafe Kinase or GPCR Inhibitors

The class-level evidence for reduced hERG liability (>10 μM IC₅₀) and improved selectivity (3–10×) makes this compound particularly valuable for kinase and GPCR programs where off-target cardiovascular toxicity is a known pitfall. Incorporating the spiro[3.5]nonane core early in hit-to-lead reduces the likelihood of costly late-stage hERG-mediated attrition [1].

Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The secondary amine handle (at the 2-position of the spirocycle) provides a robust point for diversification via amide coupling, reductive amination, or sulfonylation. The rigid, three-dimensional core increases the topological diversity of screening libraries, a key driver of hit-finding success in high-throughput screening and DEL campaigns [1].

Metabolic Stability-Driven Fragment Growing

For fragment-based drug discovery (FBDD) hits that exhibit promising target engagement but suffer from rapid microsomal clearance, this spirocyclic amine serves as an ideal 'metabolic shield' during fragment growing. The steric bulk of the spiro[3.5]nonane system protects adjacent labile positions from oxidative metabolism, extending half-life and improving pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.